molecular formula C10H13NOS B125071 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine CAS No. 145903-31-7

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine

Cat. No. B125071
M. Wt: 195.28 g/mol
InChI Key: VXSSDKLUAZVADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (MTHT), is a heterocyclic compound with a benzodiazepine ring structure, possessing a methoxy group at the 7-position. It is a relatively new synthetic compound, first synthesized in the early 2000s, and has been the subject of a number of scientific studies since then.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Route : A notable advancement in synthesizing 7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine, crucial for biologically active molecules like JTV-519 and S107, has been achieved. This process, starting from 4-methoxythiophenol, demonstrates a significant improvement over previous methods, achieving a 68% overall yield in just four steps through acyliminum cyclization (Deng et al., 2017).
  • Novel Synthesis Techniques : Research has also explored the Pummerer Rearrangement with 7‐(trifluoromethyl)dibenzo[b,e] [1,4]‐thiazepine‐5(11H)‐carboxaldehyde 10‐oxide, leading to the formation of new thiazepine derivatives (Yale, 1978).

Biological and Medicinal Research

  • Antimicrobial Activity : Studies have shown that certain derivatives of 2,3-dihydrobenzo[b][1,4]thiazepines exhibit notable antibacterial and antifungal properties, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2013).
  • Anticonvulsant Properties : Research into 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and triazolo[4,3-d]benzo[b][1,4]thiazine derivatives has revealed significant anticonvulsant activity in various compounds, with some showing lower neurotoxicity compared to reference drugs like carbamazepine (Zhang et al., 2010).

Chemical Transformations and Derivatives

  • Ring Expansion Techniques : A study demonstrated the first successful thiazepine ring expansion in tetrahydro-1,4-benzothiazepine to produce benzothiazonine, highlighting the versatility of these compounds in chemical transformations (Воскресенский et al., 2013).
  • Synthesis of Novel Derivatives : Research also focused on creating 2-(Triazolyl, Oxadiazolyl, and Pyrazolyl) Substituted 1,5-Benzothiazepin-S,S-Dioxide Derivatives, expanding the range of potential medicinal applications of these compounds (Gupta et al., 2012).

Structural Analysis and Novel Compounds

  • Crystal Structure Analysis : Detailed crystal structure analysis of various thiazepine derivatives has been conducted to better understand their chemical properties and potential applications (Du & Wu, 2020).
  • Hydrazonoyl Halides Reactions : The reaction of hydrazonoyl halides with thiazepine derivatives led to the synthesis of new thiazole, thiadiazole, and benzothiazepine compounds, further demonstrating the compound's versatility in synthetic chemistry (El‐Hag et al., 2017).

properties

IUPAC Name

7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-12-9-2-3-10-8(6-9)7-11-4-5-13-10/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSSDKLUAZVADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473103
Record name 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine

CAS RN

145903-31-7
Record name 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aluminum lithium hydride (2.739) and the abovementioned 7-methoxy-5-oxo-2,3,4,5-tetrahydro-1,4-benzothiazepine (5.0 g) were added to THF (150 ml) under ice cooling and heated at reflux for 3 hours. After adding an excess amount of sodium sulfate.10 hydrates, a celite filtration was made. The resulting filtrate was concentrated to give 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (4.4 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

7-Methoxy-5-oxo-2,3,4,5-tetrahydro-1,4-benzothiazepine (0.300 g) was treated with LiAlH4 (0.160 g) in THF (10 ml) at reflux overnight. The mixture was cooled to room temperature and Na2SO4.10H2O was added slowly to quench the reaction. The resulting mixture was stirred at room temperature for 1 hour and filtered through a short celite column. Removal of the solvents led to the desired product as a colorless oil.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Reactant of Route 2
Reactant of Route 2
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Reactant of Route 3
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Reactant of Route 4
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Reactant of Route 5
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Reactant of Route 6
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine

Citations

For This Compound
3
Citations
S Deng, Z Cheng, C Ingalls, F Kontes… - … Process Research & …, 2017 - ACS Publications
We report an efficient and scalable synthesis of 7-methoxy-2,3,4,5-tetrahydrobenzo[1,4]thiazepine, the core structure of biologically active molecules like JTV-519 and S107. This …
Number of citations: 1 pubs.acs.org
A Irastorza Epelde - 2017
Number of citations: 0
AI Epelde, AC Navarro - 2017 - core.ac.uk
Los 1H-1, 2, 3-triazoles son compuestos heterocíclicos que durante los últimos 15 años han atraído un enorme interés debido a sus crecientes aplicaciones en campos tales como la …
Number of citations: 2 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.